4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 6-fluorobenzo[d]thiazole core linked to a piperazine-ethyl chain and a 4-cyanobenzoyl group. The piperazine moiety introduces conformational flexibility, while the cyano group on the benzamide may influence solubility and metabolic stability.
Properties
IUPAC Name |
4-cyano-N-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS.ClH/c22-17-5-6-18-19(13-17)29-21(25-18)27-11-9-26(10-12-27)8-7-24-20(28)16-3-1-15(14-23)2-4-16;/h1-6,13H,7-12H2,(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOOJWYFWZOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C#N)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine under appropriate conditions.
Benzamide Formation: The final step involves the coupling of the piperazine-thiazole derivative with 4-cyanobenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines .
Scientific Research Applications
4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Functional Group Comparisons
Fluorine vs. Methoxy/Ethoxy Substituents :
- The 6-fluoro group in the target compound provides strong electron-withdrawing effects, enhancing receptor binding (e.g., enzyme inhibition) compared to methoxy/ethoxy groups, which are electron-donating but bulkier .
- Fluorine’s smaller size may reduce steric hindrance, improving target accessibility.
- Benzamide vs. Furan/Sulfonyl Derivatives: The 4-cyanobenzamide in the target compound offers a planar aromatic system with a polar cyano group, favoring π-π stacking and hydrogen bonding. Furan carboxamide () introduces heterocyclic polarity but lacks the cyanobenzamide’s rigidity. Sulfonyl groups () increase solubility but may reduce membrane permeability .
Research Findings and Implications
- Electronic Effects : Fluorine at C6 of benzothiazole (target) likely enhances electrophilicity, improving interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .
- Tautomerism and Stability : Unlike triazole-thione derivatives (), the target compound’s benzothiazole-piperazine backbone avoids tautomeric equilibria, favoring structural stability .
- Biological Activity: Piperazine-containing analogues () are often explored for CNS targets (e.g., serotonin/dopamine receptors). The cyano group may confer antimicrobial activity, akin to nitazoxanide’s anti-parasitic action .
Biological Activity
4-Cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride is a compound that belongs to the class of benzothiazole derivatives, which have gained significant attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride is C19H21ClFN3OS, with a molecular weight of approximately 393.91 g/mol. The compound features a benzothiazole core, which is known for its pharmacological versatility.
Benzothiazole derivatives, including the compound , exhibit various mechanisms of action:
- Anticancer Activity : Many benzothiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The presence of the benzothiazole moiety enhances interaction with biological targets involved in cancer proliferation and survival.
- Apoptosis Induction : These compounds often promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : They can induce cell cycle arrest at different phases, particularly G1 and G2/M phases, thereby inhibiting cell division.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 0.57 | Apoptosis induction |
| Study 2 | A549 (lung cancer) | 0.40 | Cell cycle arrest |
| Study 3 | DU-145 (prostate cancer) | 8.0 | Inhibition of proliferation |
Case Studies
- Anticancer Efficacy Against MCF-7 Cells : In a study evaluating the anticancer potential against the MCF-7 breast cancer cell line, compounds similar to 4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibited significant cytotoxicity with an IC50 value of 0.57 µM. This suggests a potent ability to inhibit cell growth and induce apoptosis in breast cancer cells .
- Activity Against Lung Cancer Cells : Another study demonstrated that related benzothiazole derivatives showed IC50 values as low as 0.40 µM against A549 lung cancer cells, indicating strong antiproliferative activity . The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential.
- Prostate Cancer Research : In research involving DU-145 prostate cancer cells, the compound exhibited an IC50 value of 8 µM, highlighting its potential as a therapeutic agent in prostate cancer treatment . The study suggested that the compound's mechanism involved inhibition of cell division and promotion of apoptotic pathways.
Q & A
Q. What are the common synthetic routes for synthesizing 4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
Mannich Reactions : Formation of piperazine-linked intermediates using N,N'-bis(methoxymethyl)diaza-18-crown-6 and fluorobenzo[d]thiazole derivatives under reflux conditions (e.g., ethanol, glacial acetic acid) .
Amide Coupling : Reaction of cyano-substituted benzoyl chloride with a piperazine-ethylamine intermediate in pyridine, followed by purification via NaHCO3 washing and chromatography .
- Limitations : Low yields (2–5% in multi-step syntheses) due to side reactions and purification challenges. Optimizing stoichiometry and using AI-driven retrosynthesis tools (e.g., Reaxys/PISTACHIO models) can improve efficiency .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation involves:
- Spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., fluorobenzo[d]thiazole peaks at δ 7.2–8.1 ppm for aromatic protons) .
- X-ray Crystallography : Resolving crystal packing stabilized by hydrogen bonds (e.g., N–H⋯N interactions forming centrosymmetric dimers) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 415.82 for related piperazine-acetamide analogs) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
- Methodological Answer : Contradictions arise from assay variability and structural analogs. Strategies include:
- Dose-Response Profiling : Testing across concentrations (e.g., IC50 values for cancer cell lines vs. MICs for bacterial strains) .
- Functional Group Analysis : Comparing analogs (e.g., replacing 6-fluoro with chloro groups reduces anticancer activity by 30% in MCF-7 cells) .
- Mechanistic Studies : Enzymatic assays (e.g., PFOR enzyme inhibition for antiparasitic activity) to isolate targets .
Q. What experimental design considerations are critical for optimizing the compound’s metabolic stability?
- Methodological Answer : Key factors:
- Fluorine Substitution : The 6-fluoro group on benzo[d]thiazole enhances lipophilicity and resistance to oxidative metabolism .
- Piperazine Linker : Modifying the ethyl-piperazine chain length (e.g., propyl vs. butyl) impacts solubility and CYP450 interactions .
- In Silico Modeling : Using software like Schrödinger Suite to predict metabolic hotspots (e.g., amide bond hydrolysis) and guide structural tweaks .
Q. How can researchers address low synthetic yields in large-scale preparations?
- Methodological Answer : Solutions include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce reaction steps .
- Flow Chemistry : Continuous-flow systems for precise control of exothermic amide couplings .
- Green Solvents : Replacing pyridine with biodegradable ionic liquids to improve safety and yield (e.g., 15% yield increase in benzamide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
